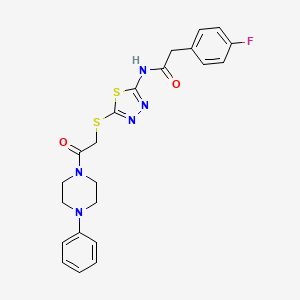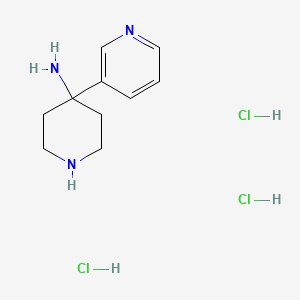![molecular formula C20H18F3NO4 B2900962 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid CAS No. 2094243-98-6](/img/structure/B2900962.png)
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid is a complex organic compound characterized by its trifluorobutanoic acid backbone and fluoren-9-ylmethoxy carbonyl group
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with proteins or enzymes that recognize or process alanine.
Mode of Action
As an alanine derivative, it may mimic the structure of alanine and interact with the same targets. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions .
Pharmacokinetics
The presence of the fmoc group could influence its bioavailability, as this group is often used to increase the solubility of amino acids in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxy carbonyl (Fmoc) chemistry. The trifluorobutanoic acid moiety is then introduced through a series of reactions involving trifluoromethylation agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trifluorobutanoic acid group can be oxidized to form trifluorobutanoic acid derivatives.
Reduction: Reduction reactions can be performed to modify the trifluorobutanoic acid moiety.
Substitution: Substitution reactions can introduce different functional groups at various positions on the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can involve hydrogen gas and a suitable catalyst.
Substitution reactions may use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of trifluorobutanoic acid, which can be further utilized in different applications.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound's unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its derivatives may be explored for pharmaceutical applications, such as drug design and development.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds share the fluoren-9-ylmethoxy carbonyl group but differ in their side chains.
Trifluorobutanoic acid derivatives: These compounds have similar trifluorobutanoic acid backbones but differ in their functional groups.
Uniqueness: 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid stands out due to its combination of the fluoren-9-ylmethoxy carbonyl group and the trifluorobutanoic acid moiety, which provides unique chemical and biological properties.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)12(9-18(25)26)10-24-19(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPOYIJMUWDEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2900881.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2900884.png)




![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2900890.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)
![2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B2900893.png)


![2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2900902.png)
